molecular formula C19H26N4O4S B2730523 4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946232-67-3

4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B2730523
CAS No.: 946232-67-3
M. Wt: 406.5
InChI Key: SCZKMZBANTUFLZ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of ethoxy groups, a sulfonyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Ethoxy Groups: Ethoxy groups are introduced via nucleophilic substitution reactions using ethyl halides in the presence of a base.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

    Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihalides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy groups, where nucleophiles can replace the ethoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
  • 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Uniqueness

4-Ethoxy-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and ability to interact with specific molecular targets compared to its chloro or methoxy analogs.

Properties

IUPAC Name

4-ethoxy-6-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-4-26-16-6-8-17(9-7-16)28(24,25)23-12-10-22(11-13-23)18-14-19(27-5-2)21-15(3)20-18/h6-9,14H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZKMZBANTUFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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